![molecular formula C15H14ClN3 B13442926 (R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Chlorination: Introduction of the chlorine atom at the 4-position of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced via reductive amination using a chiral amine and a suitable reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and automated processes are often employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can occur at the benzimidazole ring or the phenyl ring, often using hydrogenation catalysts.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in organic reactions.
Biology
Antimicrobial Agents: Studied for potential antimicrobial properties.
Enzyme Inhibition: Investigated as inhibitors of specific enzymes.
Medicine
Pharmaceutical Development: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-chlorophenyl)benzimidazole.
Chiral Amines: Compounds like ®-1-phenylethanamine and ®-1-(4-chlorophenyl)ethanamine.
Uniqueness
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of the benzimidazole core, the chiral ethanamine moiety, and the chlorine substitution on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H14ClN3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
(1R)-1-(4-chloro-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H14ClN3/c1-10(17)15-18-14-12(16)8-5-9-13(14)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1 |
Clave InChI |
ORCRDCMKMNJIAN-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
SMILES canónico |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


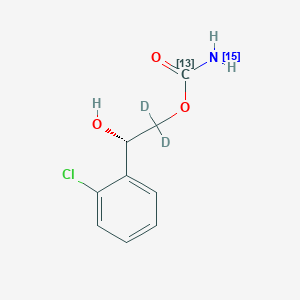
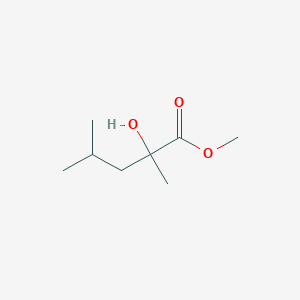
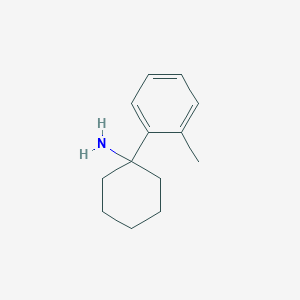


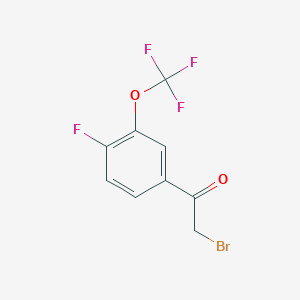
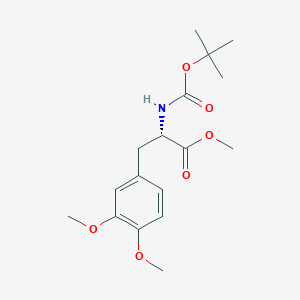
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
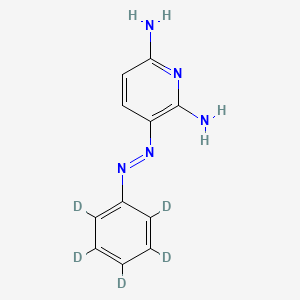
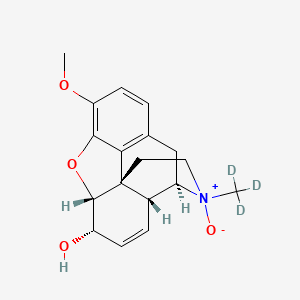
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
